3-Fluoro-2-(methylthio)phenol
Description
3-Fluoro-2-(methylthio)phenol is an organosulfur phenolic compound featuring a fluorine atom at the 3-position and a methylthio group (–SCH₃) at the 2-position of the benzene ring. The fluorine atom is expected to enhance electronegativity and influence acidity, while the methylthio group may contribute to volatility and sulfur-mediated reactivity .
Properties
Molecular Formula |
C7H7FOS |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7FOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
InChI Key |
BOVABIOMCWMNTD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with methylthiolating agents under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or the methylthio group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylsulfinyl)phenol or 3-Fluoro-2-(methylsulfonyl)phenol.
Reduction: 3-Fluorophenol or 2-(methylthio)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom and the methylthio group contribute to its reactivity and binding affinity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Compounds:
2-(Methylthio)phenol (CAS 1073-29-6) Structure: Phenol with –SCH₃ at position 2. Role: Found in Caladenia crebra flowers as a pollinator attractant . Properties: Higher volatility compared to non-thiolated phenols due to the –SCH₃ group .
3-Fluoro-2-methylphenol Structure: Phenol with –CH₃ at position 2 and –F at position 3. Properties: Fluorine increases acidity (pKa ~8.5–9.5) compared to non-fluorinated analogs .
4-(Methylthio)-3,5-dimethylphenol methylcarbamate (CAS 2032-65-7) Structure: Phenol with –SCH₃ at position 4 and methylcarbamate group. Role: Used as an insecticide (Mercaptodimethur) .
2-Fluoro-5-iodo-3-(methylthio)phenylmethanol (CAS 2092373-82-3) Structure: Fluorine at position 2, –SCH₃ at 3, and hydroxymethyl at 1. Application: Intermediate in pharmaceutical synthesis .
Comparative Analysis
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
